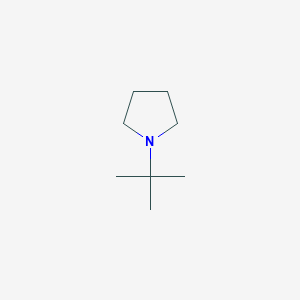

1-Tert-butylpyrrolidine

Description

Properties

IUPAC Name |

1-tert-butylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-8(2,3)9-6-4-5-7-9/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMQSIGDRWCJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302033 | |

| Record name | 1-tert-butylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15185-01-0 | |

| Record name | NSC148206 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-tert-butylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties of 1-Tert-butylpyrrolidine

Executive Summary: this compound is a saturated N-heterocyclic compound distinguished by the significant steric hindrance provided by the tert-butyl group attached to the nitrogen atom. This structural feature profoundly influences its chemical properties, rendering it a weak nucleophile but an effective non-nucleophilic base and a valuable participant in radical-mediated reactions. This guide provides a comprehensive analysis of its molecular structure, spectroscopic signature, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

This compound, with the chemical formula C₈H₁₇N, consists of a five-membered pyrrolidine ring N-substituted with a bulky tert-butyl group. This substitution is pivotal to its chemical behavior, sterically shielding the nitrogen's lone pair of electrons. This hindrance dictates its role in chemical reactions, favoring its action as a base over a nucleophile and influencing the reactivity of the adjacent C-H bonds.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-methylpropan-2-yl)pyrrolidine | N/A |

| Molecular Formula | C₈H₁₇N | [1] |

| Molecular Weight | 127.23 g/mol | [1] |

| CAS Number | 15185-01-0 | [2] |

| Canonical SMILES | CC(C)(C)N1CCCC1 | [1] |

| InChIKey | WNMQSIGDRWCJMO-UHFFFAOYSA-N | [1] |

| Appearance | Liquid (typical) | N/A |

| Boiling Point | (Predicted) 145-155 °C | N/A |

| Density | (Predicted) ~0.82 g/mL | N/A |

Synthesis and Manufacturing Considerations

While this compound is commercially available, detailed preparative protocols in peer-reviewed literature are sparse. However, its synthesis can be conceptualized through established organic chemistry methodologies. A plausible and common approach for synthesizing N-alkylated heterocycles is reductive amination.

Proposed Synthetic Workflow: Reductive Amination

A logical precursor for this synthesis would be the reaction between pyrrolidine and acetone (a source of the tert-butyl skeleton via Grignard addition) or, more directly, with pivalaldehyde followed by reduction. An alternative involves the reaction of pyrrolidine with a tert-butyl halide, though this is often complicated by competing elimination reactions (E2) due to the strong basicity of pyrrolidine and the hindered nature of the tertiary halide.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (General)

-

Imine Formation: To a solution of pyrrolidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add pivalaldehyde (1.0-1.2 eq). The reaction can be stirred at room temperature for 1-4 hours to form the intermediate iminium ion.

-

Reduction: The reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq), is added portion-wise to the mixture at 0 °C or room temperature.

-

Reaction Monitoring: The reaction is stirred for 12-24 hours and monitored by TLC or GC-MS until the starting materials are consumed.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography to yield this compound.

Spectroscopic Profile and Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While a complete public spectral database for the parent compound is limited, data from closely related, substituted analogues provide authoritative insights into its expected spectral characteristics[3].

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is expected to be simple and highly characteristic. The nine equivalent protons of the tert-butyl group will appear as a sharp, prominent singlet, significantly upfield. The pyrrolidine ring protons will appear as two distinct multiplets, corresponding to the α-protons (adjacent to the nitrogen) and the β-protons.

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Key Insight |

| -C(CH₃ )₃ | ~1.05 | Singlet (s) | 9H | Unmistakable signature of the tert-butyl group.[3] |

| -N-CH₂ - (α-protons) | ~2.60 - 2.80 | Multiplet (m) | 4H | Deshielded by the adjacent nitrogen atom. |

| -CH₂-CH₂ - (β-protons) | ~1.80 - 2.00 | Multiplet (m) | 4H | Shielded relative to the α-protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum is also predicted to be straightforward, with four distinct signals. The quaternary carbon of the tert-butyl group is a key identifier.

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100.6 MHz)

| Assignment | Predicted Chemical Shift (δ) ppm | Key Insight |

| -C (CH₃)₃ | ~54.0 | Quaternary carbon, deshielded by nitrogen.[3] |

| -N-C H₂- (α-carbons) | ~47.0 | Carbon adjacent to the nitrogen.[3] |

| -C (CH₃)₃ | ~27.0 | Three equivalent methyl carbons.[3] |

| -CH₂-C H₂- (β-carbons) | ~26.0 | Carbon atoms beta to the nitrogen.[3] |

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 127 is expected. A prominent fragmentation pathway would be the loss of a methyl group (•CH₃) to give a stable iminium ion at m/z = 112 (M-15), which is often the base peak. Another characteristic fragment would be at m/z = 70, corresponding to the pyrrolidinyl cation after the loss of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be typical for a saturated tertiary amine. Key absorptions will include:

-

C-H Stretching: Strong bands just below 3000 cm⁻¹ (typically 2950-2800 cm⁻¹) corresponding to the sp³ C-H bonds of the alkyl groups.

-

C-N Stretching: A moderate absorption in the 1250-1020 cm⁻¹ region.

-

Absence of N-H: Notably, there will be no absorption band in the 3300-3500 cm⁻¹ region, confirming the tertiary nature of the amine.

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the steric and electronic properties of the N-tert-butyl group.

Sterically Hindered Non-Nucleophilic Base

The primary consequence of the bulky tert-butyl group is the steric shielding of the nitrogen's lone pair. This significantly diminishes its ability to act as a nucleophile in Sₙ2 reactions with sterically demanding electrophiles. However, the lone pair remains available for abstracting protons, making it an effective non-nucleophilic base. This property is valuable in promoting elimination reactions where nucleophilic substitution is an undesired side reaction. Its use as an auxiliary base to form ionic liquid salts for separating acids from reaction mixtures has been proposed in patent literature, underscoring its role as a hindered base[4][5].

Reactivity in Radical Reactions

The electron-donating nature of the alkyl groups makes the nitrogen atom in this compound a site of low ionization potential, predisposing it to single-electron transfer (SET) oxidation.

-

Hydrogen Atom Transfer (HAT): In reactions with electrophilic radicals like the cumyloxyl radical (CumO•), this compound exhibits high reactivity. The tert-butyl group, being electron-donating, increases the electron density on the nitrogen, which in turn activates the adjacent α-C-H bonds. This makes them susceptible to abstraction, forming a stable α-amino radical. Kinetic studies show that N-tert-butylpyrrolidine has the highest HAT rate constant among related pyrrolidine derivatives because its α-C-H bonds fully benefit from the activation provided by the nitrogen lone pair, unlike in N-Boc or N-acyl pyrrolidines where the lone pair is delocalized and the nitrogen is less electron-donating[6].

-

Photoredox Catalysis: This high HAT reactivity is exploited in modern synthetic chemistry. In semiconductor-mediated photoredox catalysis (e.g., using TiO₂), this compound can act as an electron donor. Upon photoexcitation of the semiconductor, it transfers an electron to form an aminium radical cation. This is followed by rapid deprotonation at the α-position to generate a nucleophilic α-aminoalkyl radical, which can then engage in C-C bond-forming reactions by adding to electron-deficient alkenes[7][8].

Caption: General mechanism for the use of this compound in photoredox catalysis.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for introducing three-dimensional character into drug candidates. This compound serves as a valuable building block for introducing a sterically demanding, basic nitrogen center. This can be used to:

-

Tune Physicochemical Properties: Modulate pKa, lipophilicity, and metabolic stability of a lead compound.

-

Probe Steric Pockets: The bulky group can be used to probe the steric tolerance of receptor binding sites.

-

Control Conformation: The tert-butyl group can lock the conformation of adjacent functionalities, which can be crucial for optimizing binding affinity.

-

Serve as a Synthetic Intermediate: As demonstrated in its radical reactions, it is a precursor for creating more complex pyrrolidine-containing molecules through C-C bond formation at the α-position[7][8].

Safety and Handling

As a tertiary amine, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. While a specific, comprehensive safety datasheet is not widely available, general precautions for this class of compounds should be observed.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Hazards: Tertiary amines are often flammable and can be toxic if inhaled, ingested, or absorbed through the skin. They are typically irritants to the skin, eyes, and respiratory system.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Disclaimer: This information is for guidance only. Users must consult the specific Safety Data Sheet (SDS) provided by the chemical supplier before handling this compound.

References

-

Schirmer, M.-L., Spannenberg, A., & Werner, T. (2016). Highly functionalized alkenes produced from base-free organocatalytic Wittig reactions: (E)-3-benzylidenepyrrolidine-2,5-dione, (E)-3-benzylidene-1-methylpyrrolidine-2,5-dione and (E)-3-benzylidene-1-tert-butylpyrrolidine-2,5-dione. Acta Crystallographica Section C, Structural Chemistry, 72(C), 504–508. Available at: [Link]

-

Allen, A. D., & Tidwell, T. T. (2020). The Solid-State Structures of Cyclic NH Carboximides. MDPI. Available at: [Link]

-

Amenta, A. (2019). Palladium, ruthenium and iron in intramolecular transition metal-catalyzed carbene functionalization reactions of amino-tethered α-diazoesters [Doctoral dissertation, Universitat de Barcelona]. Available at: [Link]

-

Allen, A. D., & Tidwell, T. T. (2020). The solid-state structures of cyclic NH carboximides. SciSpace. Available at: [Link]

-

Schirmer, M. L., et al. (2016). Highly functionalized alkenes produced from base-free organocatalytic Wittig reactions... ResearchGate. Available at: [Link]

-

Barata-Vallejo, S., et al. (2015). Reactivity and Selectivity Patterns in Hydrogen Atom Transfer from Amino Acid C–H Bonds to the Cumyloxyl Radical: Polar Effects as a Rationale for the Preferential Reaction at Proline Residues. The Journal of Organic Chemistry, 80(15), 7592–7600. Available at: [Link]

-

Murphy, J. A. (2015). Preparative semiconductor photoredox catalysis: An emerging theme in organic synthesis. Beilstein Journal of Organic Chemistry, 11, 1570-1582. Available at: [Link]

-

Leischner, T., et al. (2018). Molecular Defined Molybdenum–Pincer Complexes and Their Application in Catalytic Hydrogenations. Organometallics, 37, 4402-4408. Available at: [Link]

- BASF Aktiengesellschaft. (2008). Method for the separation of acids from chemical reaction mixtures by means of ionic fluids. U.S. Patent No. 7,351,339 B2.

-

Murphy, J. A. (2015). Preparative semiconductor photoredox catalysis: An emerging theme in organic synthesis. Beilstein Publishing Group. Available at: [Link]

- BASF Aktiengesellschaft. (2005). Method for the separation of acids from chemical reaction mixtures by means of ionic fluids. U.S. Patent Application No. 2005/0020857 A1.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 287918, this compound. Retrieved from [Link]

Sources

- 1. US20020065270A1 - N-heterocyclic inhibitors of TNF-alpha expression - Google Patents [patents.google.com]

- 2. Buy 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- (EVT-438362) | 25060-18-8 [evitachem.com]

- 3. DSpace [diposit.ub.edu]

- 4. US7351339B2 - Method for the separation of acids from chemical reaction mixtures by means of ionic fluids - Google Patents [patents.google.com]

- 5. US20050020857A1 - Method for the separation of acids from chemical reaction mixtures by means of ionic fluids - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - Preparative semiconductor photoredox catalysis: An emerging theme in organic synthesis [beilstein-journals.org]

- 8. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Molecular Structure and Application of 1-Tert-butylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules.[1][2] Its significance lies in its ability to impart three-dimensional complexity and serve as a versatile pharmacophore. This guide focuses on 1-tert-butylpyrrolidine, a derivative where the bulky tert-butyl group at the nitrogen atom introduces unique structural constraints and physicochemical properties. We will explore the fundamental molecular structure, conformational dynamics, synthesis, and spectroscopic characterization of this compound. Furthermore, this whitepaper provides insights into its applications in chemical synthesis and its potential as a foundational building block in drug discovery, grounded in an understanding of how its specific structure influences metabolic stability and receptor interactions.

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

Nitrogen-containing heterocycles are cornerstone components of pharmaceuticals, with 59% of FDA-approved small-molecule drugs featuring such a structure.[2] Within this class, the five-membered pyrrolidine ring is one of the most frequently employed secondary amines in both organic synthesis and medicinal chemistry.[2] The strategic advantage of the pyrrolidine motif is its non-planar, puckered nature, which allows for the precise spatial orientation of substituents, a critical factor for achieving high-affinity and selective interactions with biological targets like enzymes and receptors.

The introduction of a tert-butyl group onto the pyrrolidine nitrogen, creating this compound, significantly influences the molecule's properties. This bulky, sterically demanding group can:

-

Dictate Ring Conformation: The steric hindrance of the tert-butyl group restricts the conformational flexibility of the pyrrolidine ring, favoring specific puckered forms.

-

Enhance Metabolic Stability: The tert-butyl group can act as a "metabolic shield," sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) of adjacent chemical bonds, a desirable trait for improving the pharmacokinetic profile of a drug candidate.[3]

-

Modulate Lipophilicity: The addition of the hydrocarbon-rich tert-butyl group increases the molecule's lipophilicity (logP), which can enhance its ability to permeate biological membranes.[3]

This guide provides a detailed examination of these principles through the lens of this compound's molecular structure.

Fundamental Molecular Properties

This compound is a saturated heterocyclic amine. Its core identity is defined by a set of fundamental physicochemical properties that are critical for its handling, characterization, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇N | [4][5] |

| Molecular Weight | 127.23 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 15185-01-0 | [5] |

| Canonical SMILES | CC(C)(C)N1CCCC1 | [5] |

| InChI Key | WNMQSIGDRWCJMO-UHFFFAOYSA-N | [4][5] |

Synthesis and Derivatization

The synthesis of N-alkylated pyrrolidines is a fundamental process in organic chemistry. While numerous methods exist, one-pot strategies are increasingly favored for their efficiency, reduction in waste, and atom economy. A relevant example is the direct synthesis of the isomeric 1-butylpyrrolidine from bulk starting materials, a protocol that highlights the principles applicable to the synthesis of related compounds.

Protocol 1: One-Pot Synthesis of N-Alkylated Pyrrolidines

This methodology outlines the synthesis of 1-butylpyrrolidine from 1,4-butanediol and aqueous ammonia over a reusable heterogeneous catalyst.[1][6] The choice of a heterogeneous catalyst (e.g., CuNiPd/ZSM-5) is deliberate; it simplifies product purification by allowing the catalyst to be easily filtered off and potentially reused, aligning with green chemistry principles.[1][7] The reaction proceeds through a successive N-alkylation and cyclization cascade.

Experimental Protocol:

-

Catalyst Preparation (3%Cu-3%Ni-0.2Pd/ZSM-5):

-

Dissolve 1.14 g of Cu(NO₃)₂·3H₂O and 1.5 g of Ni(NO₃)₂·6H₂O in 3 mL of deionized water.

-

Add 0.2 mL of an aqueous H₂PdCl₄ solution (0.1 g/mL Pd).

-

Add 10 g of HZSM-5 zeolite to the solution with continuous stirring.

-

Stir for 2 hours, then age for an additional 2 hours.

-

Dry the resulting precipitate at 110 °C for 12 hours.

-

Calcine the material in air at 500 °C for 3 hours.

-

Reduce the calcined precursor under a hydrogen atmosphere at 300 °C for 3 hours.[1][7]

-

-

Synthesis of 1-Butylpyrrolidine:

-

Charge a 100 mL stainless steel autoclave with 18 g (0.2 mol) of 1,4-butanediol, 6.8 g (0.1 mol) of 25 wt% aqueous ammonia, and 1.8 g of the prepared catalyst.

-

Pressurize the autoclave with H₂ to an initial pressure of 4 MPa.

-

Heat the reactor to 300 °C with constant magnetic stirring. The final pressure will reach approximately 10 MPa.

-

After the reaction, cool the autoclave to room temperature and carefully vent the excess pressure.

-

Analyze the liquid mixture using GC-MS and GC for product identification and quantification.[1][7]

-

Spectroscopic Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

| Technique | Observation and Interpretation | Source |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum provides the molecular weight and fragmentation pattern. For the isomeric 1-butylpyrrolidine, characteristic fragments are observed, which can be used as a reference. | [8] |

| Gas Chromatography (GC) | The retention index (e.g., Kovats RI) is a characteristic property used for identification. For 1-butylpyrrolidine, the standard non-polar Kovats RI is approximately 939-954. | [9][10] |

| Nuclear Magnetic Resonance (¹H NMR) | Provides information on the proton environment. The spectrum would show characteristic signals for the tert-butyl group (a sharp singlet integrating to 9 protons) and distinct multiplets for the non-equivalent protons on the pyrrolidine ring. | [11] |

| Carbon-13 NMR (¹³C NMR) | Shows the number of unique carbon environments. Signals would be expected for the quaternary and methyl carbons of the tert-butyl group, as well as the carbons of the pyrrolidine ring. | [11] |

| Infrared (IR) Spectroscopy | Characterizes functional groups. The spectrum would be dominated by C-H stretching and bending vibrations. The absence of an N-H stretch (typically ~3300-3500 cm⁻¹) confirms the tertiary nature of the amine. | *[12] |

*Note: Specific spectral data for this compound is sparse in the provided results; data from closely related structures like N-Boc-pyrrolidine and tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate are used for general interpretation principles. [11][12]

Applications in Research and Drug Development

The unique structural and chemical properties of this compound make it a valuable building block in several areas of chemical science.

-

Organic Synthesis: As a secondary amine with significant steric bulk, it can serve as a non-nucleophilic base or as a ligand in organometallic catalysis. Its derivatives are key intermediates in the synthesis of more complex molecules. [3]* Ionic Liquids: The isomeric 1-butylpyrrolidine is a precursor in the microwave-assisted synthesis of ionic liquids, such as 1-butyl-1-methylpyrrolidinium salts. [13]This highlights the role of the N-alkylpyrrolidine core in creating novel materials with unique solvent and electrochemical properties.

-

Medicinal Chemistry Scaffold: The pyrrolidine ring is a privileged scaffold in drug discovery. [1][2]The incorporation of a tert-butyl group, as discussed, can confer metabolic stability and conformational rigidity. [3]This makes the this compound motif an attractive starting point for designing novel enzyme inhibitors or receptor ligands where precise conformational control is paramount for activity and selectivity. For example, the accessibility of diverse pyrrolidine derivatives makes them attractive for designing novel anti-inflammatory agents, such as COX-2 inhibitors. [1]

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. While a specific safety data sheet for this compound was not retrieved, data for the closely related 1-butylpyrrolidine and general pyrrolidine derivatives provide a strong basis for safe handling protocols.

GHS Hazard Classification (Reference: 1-Butylpyrrolidine):

| Hazard Class | GHS Category | Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Source:[9][13] |

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors. [14]* Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles with side-shields, chemical-resistant gloves (inspect before use), and a lab coat. [14]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. [14]* Spill Management: In case of a spill, evacuate the area. Cover drains and use non-sparking tools and absorbent materials for containment and cleanup. * First Aid:

-

If Inhaled: Move the person to fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If Swallowed: Do not induce vomiting. Call a poison control center or doctor immediately. [15]

-

Conclusion

This compound is more than a simple heterocyclic amine; it is a molecule whose structure is engineered for specific purposes. The strategic placement of a bulky tert-butyl group on the nitrogen atom imparts conformational rigidity and metabolic stability, two of the most desirable features in modern drug design. By understanding its fundamental structure, synthesis, and spectroscopic signature, researchers can effectively leverage this compound as a sophisticated building block for creating novel therapeutics and advanced materials. This guide serves as a foundational resource, bridging the gap between fundamental molecular properties and field-proven applications for scientists at the forefront of chemical innovation.

References

-

Long, Y., et al. (n.d.). One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst. New Journal of Chemistry. Available at: [Link]

-

NIST. (n.d.). 1-tert-Butyl-pyrrolidine. NIST Chemistry WebBook. Available at: [Link]

- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 1-Butylpyrrolidine. National Center for Biotechnology Information. Available at: [Link]

-

Koskinen, A., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry. Available at: [Link]

-

NIST. (n.d.). 1-Butylpyrrolidine. NIST Chemistry WebBook. Available at: [Link]

-

RSC Publishing. (2015). One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Pyrrolidine-based catalytic microporous polymers in sustainable CN and CC bond formation via iminium and enamine activation. Available at: [Link]

-

NIST. (n.d.). 1-Butylpyrrolidine - Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). N-Boc-pyrrolidine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-tert-Butyl-pyrrolidine [webbook.nist.gov]

- 5. This compound | C8H17N | CID 287918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. 1-Butylpyrrolidine [webbook.nist.gov]

- 9. 1-Butylpyrrolidine | C8H17N | CID 69843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Butylpyrrolidine [webbook.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Butylpyrrolidin 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. 1-(tert-Butoxycarbonyl)-3-pyrrolidinol - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 1-Tert-butylpyrrolidine

Introduction: The Significance of the N-tert-butylpyrrolidine Moiety

The pyrrolidine ring is a foundational scaffold in medicinal chemistry and materials science, prized for its conformational rigidity and its role as a versatile synthetic intermediate. The introduction of a tert-butyl group at the nitrogen atom to form 1-tert-butylpyrrolidine (C₈H₁₇N) imparts unique steric and electronic properties. The bulky tert-butyl group can shield the nitrogen lone pair, influencing the molecule's basicity and nucleophilicity, and can also play a crucial role in directing intermolecular interactions in larger, more complex molecules. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a comparative analysis of their underlying principles, procedural details, and practical considerations for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and tolerance for specific reagents and conditions. This guide will focus on three primary and mechanistically diverse routes:

-

Direct Alkylation: Formation of the pyrrolidine ring via nucleophilic substitution of a linear C4-dihalide with tert-butylamine.

-

Reductive Amination: Construction of the N-tert-butylpyrrolidine from a 1,4-dicarbonyl precursor and tert-butylamine.

-

Two-Step Synthesis via a Lactam Intermediate: Synthesis and subsequent reduction of N-tert-butyl-2-pyrrolidinone.

A comparative overview of these primary pathways is presented in the table below.

| Synthesis Pathway | Starting Materials | Key Reagents | Typical Yield | Scalability | Key Advantages | Key Disadvantages |

| Direct Alkylation | 1,4-Dichlorobutane, tert-Butylamine | Base (e.g., K₂CO₃) | Good to Excellent | High | Cost-effective, straightforward | Potential for side reactions (elimination, over-alkylation) |

| Reductive Amination | 2,5-Dimethoxytetrahydrofuran, tert-Butylamine | Acid catalyst, Reducing agent (e.g., NaBH₃CN) | Moderate to Good | Moderate | Milder conditions for ring formation | Requires a subsequent reduction step |

| Lactam Reduction | γ-Butyrolactone, tert-Butylamine | High temperature/pressure, Reducing agent (e.g., LiAlH₄) | Good | High | Readily available starting materials | Requires a strong reducing agent for the second step |

Pathway 1: Direct Alkylation via Double Nucleophilic Substitution

This is one of the most direct and industrially scalable methods for the synthesis of N-substituted pyrrolidines. The reaction proceeds through a sequential double nucleophilic substitution (Sₙ2) mechanism.

Mechanistic Rationale

The primary amine, tert-butylamine, acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dichlorobutane, leading to the displacement of the first chloride ion. This is followed by an intramolecular cyclization, where the newly formed secondary amine attacks the other end of the carbon chain, displacing the second chloride ion to form the stable five-membered pyrrolidine ring. A base is essential to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: Synthesis of this compound from 2,5-Dimethoxytetrahydrofuran

This two-step protocol outlines the synthesis of the pyrrole intermediate and its subsequent reduction.

Part A: Synthesis of 1-tert-Butylpyrrole

Materials:

-

2,5-Dimethoxytetrahydrofuran (MW: 132.16 g/mol )

-

tert-Butylamine (MW: 73.14 g/mol )

-

Acetic Acid (glacial)

Procedure:

-

In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran (13.2 g, 0.1 mol) in glacial acetic acid (50 mL).

-

Add tert-butylamine (7.3 g, 0.1 mol) to the solution.

-

Heat the mixture at reflux for 1 hour.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 1-tert-butylpyrrole, which can be purified by distillation.

Part B: Reduction of 1-tert-Butylpyrrole to this compound

Materials:

-

1-tert-Butylpyrrole (MW: 123.20 g/mol )

-

Rhodium on alumina catalyst (or other suitable hydrogenation catalyst)

-

Ethanol

Procedure:

-

In a hydrogenation vessel, dissolve 1-tert-butylpyrrole (12.3 g, 0.1 mol) in ethanol.

-

Add the rhodium on alumina catalyst (5% w/w).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the mixture at room temperature until the hydrogen uptake ceases.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Pathway 3: Two-Step Synthesis via N-tert-butyl-2-pyrrolidinone

This pathway involves the initial synthesis of the lactam, N-tert-butyl-2-pyrrolidinone, from γ-butyrolactone, followed by its reduction to the corresponding pyrrolidine.

Mechanistic Rationale

The first step is the aminolysis of γ-butyrolactone with tert-butylamine. This reaction proceeds via a nucleophilic attack of the amine on the lactone's carbonyl carbon, leading to ring-opening to form a hydroxy amide intermediate. Subsequent intramolecular cyclization via dehydration, typically at high temperature and pressure, yields the stable five-membered lactam ring of N-tert-butyl-2-pyrrolidinone. [1]The second step involves the reduction of the amide carbonyl group to a methylene group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis and Reduction of N-tert-butyl-2-pyrrolidinone

Part A: Synthesis of N-tert-butyl-2-pyrrolidinone [1] Materials:

-

γ-Butyrolactone (GBL) (MW: 86.09 g/mol )

-

tert-Butylamine (MW: 73.14 g/mol )

-

High-pressure autoclave

Procedure:

-

In a high-pressure autoclave, combine γ-butyrolactone (1.0 mol) and tert-butylamine (1.2 mol).

-

Seal the autoclave and heat the mixture to 250-280°C with stirring. The pressure will increase during the reaction.

-

Maintain these conditions for 4-6 hours.

-

After cooling the autoclave to room temperature, carefully vent the excess pressure.

-

Transfer the crude product and purify by vacuum distillation.

Part B: Reduction of N-tert-butyl-2-pyrrolidinone to this compound

Materials:

-

N-tert-butyl-2-pyrrolidinone (MW: 141.21 g/mol )

-

Lithium aluminum hydride (LiAlH₄) (MW: 37.95 g/mol )

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (4.2 g, 0.11 mol) in anhydrous diethyl ether (100 mL).

-

Slowly add a solution of N-tert-butyl-2-pyrrolidinone (14.1 g, 0.1 mol) in anhydrous diethyl ether (50 mL) to the LiAlH₄ suspension, maintaining a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 4-6 hours.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude this compound can be purified by distillation.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, and multiplets for the eight protons of the pyrrolidine ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as for the two different types of methylene carbons in the pyrrolidine ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (127.23 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of N-H stretching vibrations (present in the starting pyrrolidine for direct alkylation) and the presence of C-H and C-N stretching vibrations.

Conclusion and Outlook

This guide has detailed three robust and versatile synthetic pathways for the preparation of this compound. The direct alkylation of 1,4-dihalobutanes with tert-butylamine offers a straightforward and scalable route, making it attractive for industrial applications. The reductive amination approach provides a milder alternative for the initial ring formation, which can be beneficial for substrates with sensitive functional groups. The two-step synthesis via a lactam intermediate is also a viable and scalable option, starting from readily available bulk chemicals.

The choice of the optimal synthetic route will depend on the specific requirements of the researcher or drug development professional, including scale, cost, and available equipment. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for the efficient and reliable synthesis of this important N-heterocyclic compound. Further research may focus on developing more atom-economical and greener catalytic methods for the direct N-tert-butylation of pyrrolidine, which remains a challenge due to the steric hindrance of the tert-butyl group.

References

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

- Silveira, C. C., et al. (2006). CeCl₃·7H₂O/Acetonitrile: A New and Efficient System for the Clauson-Kaas Synthesis of N-Substituted Pyrroles. Letters in Organic Chemistry, 3(4), 269-271.

- Léonard, J., et al. (1978). Reduction of amides with lithium aluminium hydride. Tetrahedron Letters, 19(27), 2439-2442.

Sources

An In-depth Technical Guide to 1-Tert-butylpyrrolidine

This guide provides a comprehensive technical overview of 1-tert-butylpyrrolidine, a saturated heterocyclic amine. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's physicochemical properties, synthesis methodologies, applications in medicinal chemistry, and essential safety protocols, underpinned by authoritative references.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in drug design is attributed to several key features:

-

Three-Dimensionality : The non-planar, puckered nature of the sp³-hybridized ring allows for the exploration of three-dimensional space, which is critical for achieving high-affinity and selective interactions with biological targets.[1][2]

-

Stereochemical Complexity : The potential for multiple stereogenic centers on the pyrrolidine ring provides a scaffold for creating diverse stereoisomers, each with potentially unique biological activities.[1]

-

Physicochemical Modulation : The nitrogen atom can act as a hydrogen bond acceptor and its basicity can be tuned, influencing the pharmacokinetic properties of a molecule, such as solubility and cell permeability.

The introduction of a tert-butyl group at the 1-position of the pyrrolidine ring, creating this compound, imparts specific steric and electronic properties that can be leveraged in the design of novel chemical entities. The bulky tert-butyl group can serve as a steric shield, influencing the molecule's conformation and its interaction with metabolic enzymes, potentially enhancing metabolic stability.

Physicochemical and Spectroscopic Profile

This compound is identified by the CAS Number 15185-01-0 .[3] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 15185-01-0 | PubChem[3] |

| Molecular Formula | C₈H₁₇N | NIST[4] |

| Molecular Weight | 127.23 g/mol | PubChem[3] |

| IUPAC Name | This compound | NIST[4] |

| Boiling Point | 155-157 °C (for the related 1-butylpyrrolidine) | Sigma-Aldrich |

| Density | 0.814 g/mL at 25 °C (for the related 1-butylpyrrolidine) | Sigma-Aldrich |

| InChIKey | WNMQSIGDRWCJMO-UHFFFAOYSA-N | NIST[4] |

Note: Some experimental data for this compound is limited; therefore, data for the closely related isomer, 1-butylpyrrolidine, is provided for reference where applicable.

Synthesis of this compound

The synthesis of N-alkylated pyrrolidines can be achieved through various established methods. A common and direct approach is the reductive amination of a suitable carbonyl compound with pyrrolidine or the direct N-alkylation of pyrrolidine. For this compound, a logical synthetic approach would be the reaction of pyrrolidine with a tert-butylating agent.

A general and robust method for the synthesis of N-tert-butyl amines involves the reaction of the parent amine with a tert-butyl halide in the presence of a base to neutralize the hydrogen halide byproduct.

Caption: Conceptual workflow for the synthesis of this compound.

This protocol is a representative example of an N-alkylation reaction and should be optimized for specific laboratory conditions.

-

Reaction Setup : To a solution of pyrrolidine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile, add a non-nucleophilic base like triethylamine (1.2 equivalents).

-

Addition of Alkylating Agent : Cool the mixture in an ice bath and add tert-butyl chloride (1.1 equivalents) dropwise while stirring.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup : Upon completion, quench the reaction with water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure this compound.

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents.[1][2] The incorporation of a 1-tert-butyl group can significantly influence a molecule's pharmacological profile.

-

Steric Hindrance and Metabolic Stability : The bulky tert-butyl group can sterically hinder the nitrogen atom, protecting it from metabolic degradation (e.g., N-dealkylation) by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and increased in vivo half-life of a drug candidate.

-

Modulation of Basicity and Lipophilicity : The electron-donating nature of the tert-butyl group can slightly increase the basicity of the pyrrolidine nitrogen. More significantly, it substantially increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.

-

Conformational Restriction : The steric bulk of the tert-butyl group can lock the pyrrolidine ring into a preferred conformation, which can be advantageous for optimizing the binding affinity to a specific biological target.[1]

Caption: Role of the this compound scaffold in drug design.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The safety information for the related compound, 1-butylpyrrolidine, indicates that it is a flammable liquid and is toxic if swallowed or in contact with skin.[6]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Ventilation : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[7]

-

Fire Safety : Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

First Aid :

-

Skin Contact : Immediately wash off with plenty of soap and water.[7]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

Ingestion : Do not induce vomiting. Rinse mouth and seek immediate medical attention.[7]

-

Inhalation : Move to fresh air. If breathing is difficult, give oxygen.[8]

-

Always consult the most current Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

This compound is a valuable building block for organic synthesis and drug discovery. Its unique combination of a saturated heterocyclic core and a sterically demanding N-substituent provides a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of drug candidates. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective application in research and development.

References

- Long, Y., Liu, S., Ma, X., Lu, L., He, Y., & Deng, Y. (n.d.). One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst. Supplementary Information: New Journal of Chemistry.

-

PubChem. (n.d.). 1-Butylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1-Butylpyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (n.d.). One-Pot Synthesis of 1-Butylpyrrolidine Derivatives: Application Notes and Protocols.

- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

-

NIST. (n.d.). 1-tert-Butyl-pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-butyl pyrrolidine, 767-10-2. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry. Retrieved from [Link]

-

Alfa Aesar. (2018). SAFETY DATA SHEET: 1-Butylpyrrolidin-2-one. Retrieved from [Link]

- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide.

-

NIST. (n.d.). 1-Butylpyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). 1-Butylpyrrolidine. Retrieved from [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 753. Retrieved from [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H17N | CID 287918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-tert-Butyl-pyrrolidine [webbook.nist.gov]

- 5. 1-Butylpyrrolidine [webbook.nist.gov]

- 6. 1-Butylpyrrolidine | C8H17N | CID 69843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.co.uk [fishersci.co.uk]

Navigating a Data Gap: A Technical Guide to the Physicochemical Profile of 1-Tert-butylpyrrolidine for Researchers

Introduction: The Challenge of Isomeric Specificity in Chemical Data

In the landscape of drug discovery and fine chemical synthesis, the pyrrolidine scaffold is a cornerstone, prized for its ability to impart three-dimensional complexity into molecular structures.[1][2] The N-substitution of this ring system is a critical handle for tuning the physicochemical and pharmacological properties of a molecule. The 1-tert-butylpyrrolidine structure, incorporating a bulky, metabolically robust tert-butyl group, represents a key synthetic target. The tert-butyl group is frequently employed in medicinal chemistry to provide steric shielding, which can protect susceptible functional groups from enzymatic degradation, or to enforce a specific molecular conformation for enhanced receptor binding.[3][4][5]

However, a significant challenge arises when seeking to characterize this specific molecule: a marked scarcity of experimentally determined physical data in publicly accessible literature and databases. A search for "this compound" often yields data for its structural isomer, 1-n-butylpyrrolidine. These are distinct molecules with different steric and electronic profiles, leading to divergent physical properties. This guide, therefore, takes an approach of scientific integrity, directly addressing this data gap. It will provide the definitive, known identifiers for this compound, present the experimentally-derived data for its common and structurally related precursor, tert-butyl pyrrolidine-1-carboxylate (N-Boc-pyrrolidine), and offer an authoritative experimental protocol that showcases the advanced synthetic chemistry used to functionalize this important heterocyclic system.

Core Identifiers of this compound

While extensive experimental data is lacking, the fundamental identifiers for this compound are well-established. These identifiers are crucial for unambiguous referencing in research, purchasing, and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| Molecular Formula | C₈H₁₇N | NIST[7] |

| Molecular Weight | 127.23 g/mol | NIST[7] |

| CAS Number | 15185-01-0 | PubChem[6] |

| InChIKey | WNMQSIGDRWCJMO-UHFFFAOYSA-N | NIST[7] |

| Canonical SMILES | CC(C)(C)N1CCCC1 | PubChem[6] |

A Proxy for Physical Properties: N-Boc-Pyrrolidine

In the absence of verified data for the target compound, we turn our attention to its immediate and common synthetic precursor, tert-butyl pyrrolidine-1-carboxylate, widely known as N-Boc-pyrrolidine. The tert-butoxycarbonyl (Boc) protecting group is ubiquitous in organic synthesis, and its removal represents the final step in many pathways to N-substituted amines. Therefore, the physical properties of N-Boc-pyrrolidine serve as a practical and relevant baseline for any researcher working with or synthesizing this compound.

| Property | Value | Source |

| Appearance | Liquid | Sigma-Aldrich |

| Boiling Point | 80 °C at 0.2 mmHg | Sigma-Aldrich, Fisher Scientific[8] |

| Density | 0.977 g/mL at 25 °C | Sigma-Aldrich |

| Flash Point | 86 °C (186.8 °F) - closed cup | Sigma-Aldrich, Fisher Scientific[8] |

| Refractive Index | n20/D 1.449 | Sigma-Aldrich |

| Molecular Formula | C₉H₁₇NO₂ | Sigma-Aldrich |

| Molecular Weight | 171.24 g/mol | Sigma-Aldrich |

| CAS Number | 86953-79-9 | Sigma-Aldrich |

The Role of the Tert-butyl Group in Drug Development

The decision to install a tert-butyl group onto a pyrrolidine ring is a strategic choice in medicinal chemistry, driven by several key principles:

-

Metabolic Stability: The three methyl groups of the t-butyl moiety are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the C-H bonds in linear alkyl chains.[5] This steric hindrance can significantly increase a drug candidate's half-life.

-

Increased Lipophilicity: The hydrocarbon nature of the t-butyl group increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins.[9]

-

Conformational Locking: The significant steric bulk of the group can restrict the rotation of nearby bonds, "locking" the molecule into a specific, biologically active conformation. This can lead to higher potency and selectivity.[3]

Experimental Protocol: Enantioselective α-Arylation of N-Boc-Pyrrolidine

The causality behind this protocol is rooted in achieving high enantioselectivity. The use of the chiral ligand (-)-sparteine complexes with sec-butyllithium to selectively remove a proton from one side of the pyrrolidine ring. The resulting lithiated intermediate is configurationally unstable at higher temperatures. Therefore, a transmetalation step with zinc chloride is performed to generate a more stable organozinc species, which can then undergo a palladium-catalyzed Negishi coupling with an aryl bromide at room temperature without loss of stereochemical integrity.[10]

Synthesis of tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate

Step 1: Asymmetric Lithiation and Transmetalation

-

Equip an oven-dried 500 mL three-necked, round-bottomed flask with a temperature probe, a magnetic stir bar, and a rubber septum under a nitrogen atmosphere.

-

Charge the flask with N-Boc-pyrrolidine (10.0 g, 58.4 mmol, 1.00 equiv) and methyl tert-butyl ether (MTBE) (200 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add (-)-sparteine (15.1 mL, 65.4 mmol, 1.12 equiv) dropwise via syringe.

-

Add sec-butyllithium (1.4 M solution in cyclohexane, 45.2 mL, 63.3 mmol, 1.08 equiv) dropwise over 30 minutes, ensuring the internal temperature remains below -75 °C.

-

Stir the resulting yellow solution at -78 °C for 3 hours.

-

In a separate oven-dried 250 mL flask, add anhydrous zinc chloride (9.43 g, 69.2 mmol, 1.18 equiv) and THF (60 mL). Stir for 20 minutes to dissolve.

-

Transfer the ZnCl₂ solution via cannula into the lithiated pyrrolidine solution at -78 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

Step 2: Palladium-Catalyzed Negishi Coupling

-

To the solution from Step 1, add methyl 4-bromobenzoate (14.5 g, 67.4 mmol, 1.15 equiv).

-

In a separate flask, add palladium(II) acetate (262 mg, 1.17 mmol, 0.02 equiv) and tri-tert-butylphosphonium tetrafluoroborate (678 mg, 2.34 mmol, 0.04 equiv).

-

Add the solid catalyst mixture to the main reaction flask in one portion.

-

Stir the reaction mixture at room temperature for 16 hours.

Step 3: Work-up and Purification

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl (100 mL).

-

Add a saturated aqueous solution of Na₂EDTA (100 mL) and stir vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the desired product.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemeo.com [chemeo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. This compound | C8H17N | CID 287918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-tert-Butyl-pyrrolidine [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 1-Tert-butylpyrrolidine: A Technical Guide for Researchers

Introduction

1-Tert-butylpyrrolidine, a saturated N-heterocycle, serves as a valuable building block in organic synthesis and medicinal chemistry. Its rigid tert-butyl group imparts unique steric and electronic properties, influencing the reactivity and conformational behavior of the pyrrolidine ring. Accurate structural elucidation and purity assessment of this compound are paramount for its application in pharmaceutical development and materials science. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound, leveraging fundamental principles and comparative data from analogous structures to offer a predictive yet robust characterization.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, a clear and consistent atom numbering system is essential. The following diagram illustrates the structure of this compound with the numbering convention that will be used throughout this guide.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the chemical shifts and coupling patterns for both ¹H and ¹³C nuclei based on the electronic environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C7-H, C8-H, C9-H | ~1.1 | Singlet (s) | 9H |

| C3-H, C4-H | ~1.8 | Multiplet (m) | 4H |

| C2-H, C5-H | ~2.5 | Multiplet (m) | 4H |

Expertise & Experience in Spectral Interpretation:

-

Tert-butyl Protons (C7, C8, C9): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C6-N bond. They are expected to appear as a sharp singlet at approximately 1.1 ppm. This upfield shift is characteristic of aliphatic protons shielded from deshielding groups.

-

Pyrrolidine Ring Protons (C3, C4): The four protons on the C3 and C4 carbons are in a similar chemical environment, further from the nitrogen atom. They are expected to resonate as a multiplet around 1.8 ppm.

-

Pyrrolidine Ring Protons (C2, C5): The four protons on the C2 and C5 carbons are adjacent to the nitrogen atom. The electron-withdrawing effect of nitrogen will deshield these protons, causing them to appear further downfield, around 2.5 ppm, as a multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to display four signals, corresponding to the four distinct carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C7, C8, C9 | ~26 |

| C3, C4 | ~24 |

| C2, C5 | ~52 |

| C6 | ~55 |

Expertise & Experience in Spectral Interpretation:

-

Tert-butyl Carbons: The methyl carbons (C7, C8, C9) of the tert-butyl group are equivalent and will appear as a single peak around 26 ppm. The quaternary carbon (C6) will be deshielded due to its substitution and proximity to the nitrogen, appearing around 55 ppm.

-

Pyrrolidine Ring Carbons: The C3 and C4 carbons are in a typical aliphatic environment and are expected to resonate at a similar upfield position, around 24 ppm. The C2 and C5 carbons, being directly attached to the nitrogen, will experience a significant downfield shift to around 52 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a saturated tertiary amine, this compound will exhibit characteristic absorptions for C-H and C-N bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| 2970-2860 | C-H stretch (aliphatic) | Strong |

| 1470-1450 | C-H bend (CH₂ and CH₃) | Medium |

| 1365 | C-H bend (tert-butyl) | Strong |

| 1250-1020 | C-N stretch (aliphatic amine) | Medium-Weak |

Expertise & Experience in Spectral Interpretation:

-

C-H Stretching: Strong, sharp peaks in the 2970-2860 cm⁻¹ region are characteristic of sp³ C-H stretching vibrations from the pyrrolidine ring and the tert-butyl group.[1]

-

N-H Vibrations: A key feature for tertiary amines is the absence of N-H stretching bands, which typically appear in the 3300-3500 cm⁻¹ region for primary and secondary amines.[2]

-

C-N Stretching: The C-N stretching vibration for aliphatic tertiary amines is expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.[2] This band can sometimes be weak and difficult to assign definitively.

-

tert-Butyl Bending: A strong absorption around 1365 cm⁻¹ is characteristic of the symmetrical bending of the methyl groups in a tert-butyl moiety, often appearing as a sharp, distinct peak.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (C₈H₁₇N), the molecular weight is 127.23 g/mol .[3]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 127 | [M]⁺ (Molecular Ion) |

| 112 | [M - CH₃]⁺ |

| 84 | [M - C₃H₇]⁺ or [C₅H₁₀N]⁺ |

| 70 | [C₄H₈N]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Expertise & Experience in Fragmentation Analysis:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 127. The fragmentation is likely to be dominated by cleavage at the bonds adjacent to the nitrogen atom, which can stabilize the resulting positive charge.

A plausible major fragmentation pathway involves the loss of a methyl group from the tert-butyl substituent to form a stable iminium ion, resulting in a prominent peak at m/z = 112. This is often the base peak in the mass spectra of N-tert-butyl amines. Another significant fragmentation pathway is the cleavage of the C-N bond, leading to the formation of a tert-butyl cation at m/z = 57 and a pyrrolidinyl radical. Alpha-cleavage of the pyrrolidine ring can also occur, leading to fragments at m/z 84 and 70.

Caption: Proposed major fragmentation pathways for this compound.

IV. Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized experimental procedures.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

IR Spectroscopy:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Use a standard electron ionization (EI) source at 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Conclusion

This guide provides a comprehensive spectroscopic characterization of this compound based on established principles and comparative data. The predicted NMR, IR, and MS data serve as a robust reference for researchers in confirming the identity and purity of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of reliable and reproducible data, facilitating the seamless integration of this compound into drug development and chemical synthesis workflows.

References

- Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

-

NIST. (n.d.). 1-Butylpyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Butylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Macmillan Group - Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

-

PubChem. (n.d.). N-Boc-pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1-tert-Butyl-pyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Solubility of 1-Tert-butylpyrrolidine in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract

1-tert-butylpyrrolidine is a heterocyclic amine that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its utility in forming complex molecular architectures necessitates a thorough understanding of its behavior in various reaction media. A critical, yet often overlooked, physicochemical parameter is its solubility in organic solvents. This guide provides an in-depth analysis of the solubility profile of this compound, offering a theoretical framework, practical solubility data, a validated experimental protocol for solubility determination, and a discussion on its implications in drug development. This document is intended to empower researchers and process chemists to make informed decisions on solvent selection, thereby optimizing reaction conditions, improving yields, and streamlining purification processes.

Introduction: The Strategic Importance of Solvent Selection

The principle of "like dissolves like" is a foundational concept in chemistry, yet its practical application in complex organic synthesis is far from trivial. For a reagent like this compound, the choice of solvent is a strategic decision that directly impacts reaction kinetics, equilibrium position, and the ultimate success of a synthetic route. This compound is a tertiary amine featuring a five-membered pyrrolidine ring and a sterically demanding tert-butyl group. This unique structure imparts a specific combination of polarity and lipophilicity that dictates its interactions with solvent molecules.

In the context of drug development, where reaction efficiency and purity are paramount, an optimal solvent must:

-

Fully dissolve all reactants to ensure a homogeneous reaction medium.

-

Facilitate the desired reaction pathway while minimizing side reactions.

-

Allow for efficient product isolation and purification.

A misunderstanding of a key reagent's solubility can lead to failed reactions, low yields, and significant delays in development timelines. This guide aims to provide the necessary data and protocols to mitigate these risks.

Physicochemical Properties & Theoretical Solubility Principles

To predict the solubility of this compound, we must first examine its molecular structure and resulting physicochemical properties.

-

Structure: The molecule consists of a polar tertiary amine group within a pyrrolidine ring, and a nonpolar, bulky tert-butyl group.

-

Polarity: The nitrogen atom possesses a lone pair of electrons, creating a dipole moment. However, the molecule lacks hydrogen bond donor capability. It can, however, act as a hydrogen bond acceptor.[1][2]

-

Steric Hindrance: The tert-butyl group provides significant steric bulk, which can influence how solvent molecules pack around the solute, potentially hindering solvation in highly ordered solvents.

Based on these features, we can predict its general solubility behavior:

-

High Solubility in Polar Aprotic Solvents: Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate are expected to be excellent solvents. Their ability to engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding networks makes them ideal for solvating this compound.

-

Good Solubility in Nonpolar Solvents: The significant hydrocarbon character imparted by the tert-butyl group and the pyrrolidine ring's methylene groups suggests good solubility in nonpolar solvents such as Toluene, Hexane, and Diethyl Ether through van der Waals interactions.[3]

-

Variable Solubility in Polar Protic Solvents: Alcohols like Methanol and Ethanol can act as hydrogen bond donors to the nitrogen's lone pair.[4] While this interaction promotes solubility, the energy required to disrupt the solvent's own extensive hydrogen-bonding network can be a limiting factor. Generally, aliphatic amines show decreasing solubility in water as the carbon chain length increases.[1][4]

The following diagram illustrates the key intermolecular forces at play between this compound and different solvent classes.

Caption: Intermolecular forces governing solubility.

Quantitative Solubility Data

While theoretical principles provide a strong foundation, empirical data is essential for practical application. The following table summarizes the expected solubility of this compound in a range of common organic solvents at ambient temperature. It is important to note that precise quantitative data for this specific compound is not widely published; therefore, this table is constructed based on the known behavior of similar aliphatic tertiary amines and general solubility principles.[1][3][4] The term "Miscible" indicates that the two liquids are soluble in all proportions.

| Solvent | Solvent Class | Predicted Solubility (at 25 °C) | Key Interaction Types |

| Hexane | Nonpolar | Miscible | van der Waals |

| Toluene | Nonpolar (Aromatic) | Miscible | van der Waals, π-stacking |

| Diethyl Ether | Nonpolar / Weakly Polar | Miscible | van der Waals, weak dipole-dipole |

| Dichloromethane (DCM) | Polar Aprotic | Miscible | Dipole-dipole |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | Dipole-dipole |

| Ethyl Acetate | Polar Aprotic | Miscible | Dipole-dipole |

| Acetone | Polar Aprotic | Miscible | Dipole-dipole |

| Acetonitrile | Polar Aprotic | Highly Soluble | Dipole-dipole |

| Methanol | Polar Protic | Highly Soluble | H-bond acceptor, dipole-dipole |

| Ethanol | Polar Protic | Highly Soluble | H-bond acceptor, dipole-dipole |

| Isopropanol | Polar Protic | Highly Soluble | H-bond acceptor, dipole-dipole |

| Water | Polar Protic | Slightly Soluble (~8.9 g/L est.)[5] | H-bond acceptor |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To generate precise solubility data for specific process conditions, direct experimental measurement is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a liquid in a solvent.[6] This protocol provides a self-validating system for obtaining trustworthy results.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature with a water bath is crucial for reproducibility.[7]

-

Using Excess Solute: Adding an excess of this compound ensures that the solvent becomes fully saturated, which is the definition of the solubility limit.[6]

-

Equilibration Time: A sufficient shaking period (e.g., 24 hours) is necessary to ensure that the system has reached thermodynamic equilibrium. Preliminary experiments should be run to confirm that the measured concentration does not change between, for example, 24 and 48 hours.[6]

-

Phase Separation: Allowing the mixture to stand undisturbed is critical for the excess, undissolved solute to separate, preventing contamination of the sample drawn for analysis.

-

Quantitative Analysis: Gas Chromatography (GC) is an ideal analytical technique for this system, as this compound is volatile. A calibrated instrument provides a precise and accurate measure of the solute's concentration in the saturated solvent.[8][9]

Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation: To a 20 mL glass vial, add approximately 10 mL of the desired organic solvent. Add ~2 mL of this compound. The key is to ensure an excess of the amine is visibly present as a separate phase.

-

Sealing: Securely cap the vial to prevent solvent evaporation.

-

Equilibration: Place the vial in an orbital shaker water bath set to the desired constant temperature (e.g., 25.0 ± 0.1 °C). Shake the mixture vigorously for 24 hours to ensure equilibrium is reached.[6]

-

Phase Separation: Stop the shaker but leave the vial in the constant temperature bath for at least 2 hours. This allows the excess undissolved amine to settle, forming a distinct layer.

-

Sampling: Carefully withdraw a 1.00 mL aliquot from the upper, solvent-rich layer (the supernatant). Be cautious not to disturb the lower amine layer.

-

Sample Preparation for Analysis: Transfer the 1.00 mL aliquot to a 100 mL volumetric flask. Add an appropriate internal standard and dilute to the mark with fresh solvent. This dilution is necessary to bring the concentration within the linear range of the GC detector.

-

GC Analysis: Analyze the prepared sample using a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column.

-

Calculation: Using a pre-established calibration curve, determine the concentration of this compound in the diluted sample. Multiply by the dilution factor (100 in this case) to determine the solubility in the organic solvent at the specified temperature.

Applications and Implications in Drug Development

The high solubility of this compound in a broad range of aprotic solvents makes it an extremely versatile reagent in drug synthesis.

-